molecular formula C19H29NO3 B15016530 Butyl 4-(octanoylamino)benzoate

Butyl 4-(octanoylamino)benzoate

Cat. No.: B15016530
M. Wt: 319.4 g/mol
InChI Key: MYHWOQIWCSKHFM-UHFFFAOYSA-N
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Description

Butyl 4-(octanoylamino)benzoate is a synthetic organic compound structurally derived from benzoic acid. It features a butyl ester group at the carboxyl position and an octanoylamino (amide-linked octanoyl) substituent at the para position of the aromatic ring.

Properties

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

butyl 4-(octanoylamino)benzoate

InChI

InChI=1S/C19H29NO3/c1-3-5-7-8-9-10-18(21)20-17-13-11-16(12-14-17)19(22)23-15-6-4-2/h11-14H,3-10,15H2,1-2H3,(H,20,21)

InChI Key

MYHWOQIWCSKHFM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-(octanoylamino)benzoate typically involves a multi-step process:

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Butyl 4-(octanoylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating agents like nitric acid (HNO3) and halogenating agents like bromine (Br2).

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Nitro or halogenated derivatives of the compound.

Scientific Research Applications

Butyl 4-(octanoylamino)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl 4-(octanoylamino)benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below contrasts Butyl 4-(octanoylamino)benzoate with key alkyl and amino-substituted benzoates:

Compound Functional Groups Key Structural Features Typical Applications
Butyl benzoate Ester (butyl + benzoic acid) Simple alkyl ester; no aromatic substitution Fragrances, cosmetics, plasticizers
Ethyl 4-(dimethylamino)benzoate Ester (ethyl) + dimethylamino group Electron-donating amino group at para position Photoinitiator in dental resins
Methyl benzoate Ester (methyl + benzoic acid) Small alkyl chain; high volatility Solvent, flavoring agent
This compound Ester (butyl) + octanoylamino group Bulky amide substituent; increased MW Potential niche in stabilizers or specialty polymers (inferred)

Key Observations :

  • The octanoylamino group introduces steric hindrance and hydrogen-bonding capacity, which may reduce hydrolysis rates compared to ester-dominated analogs like butyl benzoate .
  • Unlike ethyl 4-(dimethylamino)benzoate, which enhances reactivity in polymer systems, the octanoylamino group likely prioritizes stability over catalytic activity .
Physicochemical Properties
Property Butyl Benzoate Ethyl 4-(Dimethylamino)Benzoate This compound (Inferred)
Molecular Weight (g/mol) 178.23 207.27 ~335.4 (estimated)
Solubility Low in water Moderate in polar solvents Likely lipophilic due to long alkyl chains
Stability to Hydrolysis Moderate (ester) Stable (amide + ester) High (amide group resists hydrolysis)
Photodegradation Products Benzoic acid, butyl-o-hydroxybenzoate Not reported Potential amide cleavage products (e.g., octanoic acid derivatives)

Degradation Pathways :

  • Butyl benzoate undergoes photolysis to form ring-opened products (e.g., butyl (2E,4E)-7-oxohepta-2,4-dienoate) and hydrolyzes to benzoic acid .
  • The amide group in this compound may redirect degradation toward amide bond cleavage under acidic or enzymatic conditions, yielding octanoylamine and benzoic acid derivatives.

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